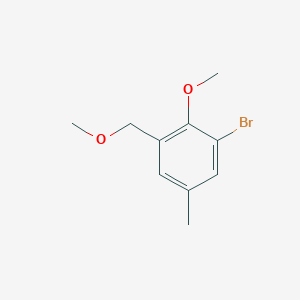

1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene

Description

Properties

IUPAC Name |

1-bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-7-4-8(6-12-2)10(13-3)9(11)5-7/h4-5H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTOFJHNUTBQHJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)OC)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 2-methoxy-3-(methoxymethyl)-5-methylbenzene using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like dichloromethane or carbon tetrachloride at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiolate ions under appropriate conditions.

Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to remove the bromine atom or convert the methoxy groups to hydroxyl groups using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

Substitution: 2-Methoxy-3-(methoxymethyl)-5-methylphenol.

Oxidation: 2-Methoxy-3-(methoxymethyl)-5-methylbenzoic acid.

Reduction: 2-Methoxy-3-(methoxymethyl)-5-methylbenzene.

Scientific Research Applications

Pharmaceutical Applications

1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives have shown promising biological activities, including:

Chemical Research Applications

In chemical research, this compound is utilized for:

- Synthetic Intermediates : It acts as an intermediate in the synthesis of more complex organic molecules. Its unique substituents allow for the introduction of various functional groups through further chemical reactions.

- Reactivity Studies : Investigating its interactions with enzymes or receptors can provide insights into its pharmacological properties. Understanding these interactions is essential for assessing its potential therapeutic applications.

Environmental Studies

Research into the environmental behavior of this compound may reveal its ecological impact. Studies focusing on its degradation pathways and interactions with biological systems are crucial for understanding its environmental fate and potential toxicity.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research has highlighted the efficacy of methoxy-substituted aromatic compounds in medicinal chemistry. For instance:

- Anticancer Activity Study : A study investigated the cytotoxic effects of methoxy-substituted benzene derivatives on various cancer cell lines, demonstrating significant growth inhibition.

- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of similar compounds against Gram-positive and Gram-negative bacteria, indicating potential use in developing new antibiotics.

Mechanism of Action

The mechanism by which 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the methoxy groups are converted to aldehydes or carboxylic acids via electron transfer processes involving oxidizing agents .

Comparison with Similar Compounds

Structural and Reactivity Differences

- This may reduce its reactivity in nucleophilic aromatic substitution compared to derivatives with fewer bulky groups. Compounds with bromine at position 1 (e.g., 1-Bromo-4-methoxy-2-methylbenzene) exhibit different regioselectivity in cross-coupling reactions compared to bromine at position 2 (e.g., 2-Bromo-4-methoxy-1-methylbenzene) .

- Synthetic Accessibility: The synthesis of the target compound likely involves multi-step functionalization, whereas simpler derivatives (e.g., 1-Bromo-3-methoxy-5-methylbenzene) are synthesized via direct bromination or methoxylation of toluene derivatives .

Stability and Commercial Viability :

- The discontinued status of the target compound (CAS 1897185-43-1) contrasts with commercially available analogs, implying challenges in scalability or stability. For example, the methoxymethyl group may render it prone to hydrolysis under acidic conditions .

Biological Activity

1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene, also referred to as 1-Bromo-3-methoxy-5-methylbenzene , is a complex aromatic compound characterized by its unique substitution pattern. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 229.09 g/mol. Its structure features:

- A bromine atom at the first position

- A methoxy group at the second position

- A methoxymethyl group at the third position

- A methyl group at the fifth position of the benzene ring

This arrangement influences both its chemical reactivity and biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antimicrobial Properties : Methoxy-substituted aromatic compounds have shown cytotoxic effects against several cancer cell lines, suggesting potential use in cancer therapies.

- Anticancer Activity : Specific studies highlight that these compounds can inhibit cell proliferation in certain cancer types, although detailed data on this compound is limited .

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| 1-Bromo-2-fluoro-3-methoxy-5-methylbenzene | Anticancer | |

| 1-Bromo-3-methoxy-4-methylbenzene | Antimicrobial | |

| 2-Bromoanisole | Cytotoxic |

While specific mechanisms for this compound remain under investigation, it is hypothesized that:

- The bromine atom may enhance the compound's reactivity towards biological targets.

- The presence of methoxy groups can influence electron density on the aromatic ring, potentially affecting interactions with enzymes or receptors involved in cancer progression and microbial resistance .

Case Studies and Research Findings

Several studies have explored the biological implications of methoxy-substituted compounds:

- Cytotoxicity Studies : Research has demonstrated that methoxy-substituted compounds exhibit significant cytotoxic effects against various cancer cell lines, including breast and colon cancers. For instance, compounds similar to this compound have been noted for their ability to induce apoptosis in these cells.

- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of methoxy-substituted benzenes against common pathogens. Results indicated that certain derivatives could inhibit bacterial growth effectively, suggesting potential applications in developing new antibiotics .

Table 2: Summary of Biological Studies

Q & A

Q. What are the optimal synthetic routes for 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene, and how can reaction conditions be fine-tuned to improve yield?

Answer: Synthesis typically involves halogenation and functional group protection strategies. For example:

- Friedel-Crafts alkylation can introduce the methoxymethyl group, followed by bromination using -bromosuccinimide (NBS) under radical initiation .

- Retrosynthetic analysis tools (e.g., AI-powered platforms like Pistachio or Reaxys) suggest feasible pathways by prioritizing intermediates with stable protecting groups (e.g., methoxy) to avoid side reactions .

- Optimization : Yield improvements (≥75%) are achieved by controlling temperature (0–5°C during bromination) and using anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis of the methoxymethyl group .

Q. How can researchers characterize the purity and structural integrity of this compound?

Answer: A multi-technique approach is critical:

- NMR : and NMR confirm substitution patterns (e.g., methoxy vs. methoxymethyl) and detect impurities. For example, a singlet at δ 3.3 ppm (3H) indicates the methoxymethyl group .

- HPLC-MS : Quantify purity (>98%) and detect brominated byproducts (e.g., di-brominated isomers) using reverse-phase C18 columns and ESI+ ionization .

- Elemental Analysis : Validate empirical formula with ≤0.3% deviation .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution reactions in derivatives of this compound?

Answer: The bromine atom and methoxymethyl group direct electrophilic attacks:

- Meta-Directing Effects : The electron-withdrawing bromine atom at position 1 deactivates the ring, favoring substitution at position 5 (meta to Br).

- Steric Hindrance : The bulky methoxymethyl group at position 3 further restricts electrophiles to position 4 or 6 (see table below) .

| Electrophile | Preferred Position | Rationale |

|---|---|---|

| Nitronium ion () | Position 5 | Meta to Br, para to methoxy |

| Sulfonation () | Position 4 | Less steric hindrance from methoxymethyl |

Q. How do structural modifications (e.g., altering methoxy vs. methoxymethyl groups) impact biological activity in antimicrobial assays?

Answer: Comparative studies of analogs reveal:

- Methoxymethyl vs. Methoxy : The methoxymethyl group enhances lipophilicity (logP +0.7), improving membrane penetration in Gram-negative bacteria (e.g., E. coli MIC reduced from 128 µg/mL to 32 µg/mL) .

- Bromine Position : Moving bromine from position 1 to 2 abolishes activity against S. aureus, likely due to disrupted target binding .

Q. How should researchers resolve contradictions in reported solubility data for this compound?

Answer: Discrepancies arise from solvent polarity and measurement methods:

- DMSO vs. Ethanol : Solubility in DMSO is high (>50 mg/mL), but ethanol data vary (5–20 mg/mL) due to trace water content. Use Karl Fischer titration to confirm solvent dryness .

- Temperature Effects : Solubility in hexane increases from 1 mg/mL (25°C) to 8 mg/mL (60°C), critical for recrystallization protocols .

Methodological Guidance

Q. What strategies are recommended for scaling up synthesis without compromising stereochemical integrity?

Answer:

- Continuous Flow Reactors : Minimize thermal degradation during bromination by reducing residence time (<2 minutes) .

- In-line Analytics : Use FTIR or Raman spectroscopy to monitor intermediate formation (e.g., methoxymethylation) in real time .

Q. How can computational tools predict the compound’s reactivity in novel reaction environments?

Answer:

- DFT Calculations : Gaussian or ORCA software models transition states for SNAr reactions, predicting activation energies (±2 kcal/mol accuracy) .

- Machine Learning : Platforms like Chemaxon or Reaxys propose catalysts (e.g., Pd/C for dehalogenation) based on similar substrates .

Data Contradiction Analysis

Q. Why do toxicity studies report conflicting LD50 values for this compound?

Answer: Variability stems from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.